ethyl 3-(4-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate ethyl 3-(4-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 851949-13-8
VCID: VC4159965
InChI: InChI=1S/C23H18FN3O5S/c1-3-32-23(30)19-17-12-33-21(25-20(28)13-5-4-6-16(11-13)31-2)18(17)22(29)27(26-19)15-9-7-14(24)8-10-15/h4-12H,3H2,1-2H3,(H,25,28)
SMILES: CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)F
Molecular Formula: C23H18FN3O5S
Molecular Weight: 467.47

ethyl 3-(4-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

CAS No.: 851949-13-8

Cat. No.: VC4159965

Molecular Formula: C23H18FN3O5S

Molecular Weight: 467.47

* For research use only. Not for human or veterinary use.

ethyl 3-(4-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate - 851949-13-8

CAS No. 851949-13-8
Molecular Formula C23H18FN3O5S
Molecular Weight 467.47
IUPAC Name ethyl 3-(4-fluorophenyl)-5-[(3-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Standard InChI InChI=1S/C23H18FN3O5S/c1-3-32-23(30)19-17-12-33-21(25-20(28)13-5-4-6-16(11-13)31-2)18(17)22(29)27(26-19)15-9-7-14(24)8-10-15/h4-12H,3H2,1-2H3,(H,25,28)
Standard InChI Key YEQRPLXARQCTJL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)F

Key Functional Groups:

  • Fluorophenyl group: Enhances lipophilicity and may influence biological activity through interactions with hydrophobic sites or halogen bonding.

  • Methoxybenzamido group: Provides hydrogen-bonding capacity and potential bioactivity.

  • Carboxylate ester: Commonly used to improve solubility or as a prodrug moiety for bioavailability enhancement.

Synthesis Pathways

The synthesis of such compounds typically involves:

  • Formation of the thieno[3,4-d]pyridazine core:

    • Starting from thiophene derivatives via cyclization reactions with hydrazine derivatives to form the pyridazine ring.

  • Substitution Reactions:

    • Introduction of the fluorophenyl group using electrophilic aromatic substitution or cross-coupling methods (e.g., Suzuki coupling).

    • Amidation to attach the methoxybenzamido group.

  • Esterification:

    • Formation of the ethyl ester group through condensation with ethanol in acidic conditions.

Potential Applications

Compounds with thieno[3,4-d]pyridazine scaffolds are known for their diverse pharmacological properties. The specific functional groups in this molecule suggest potential applications in medicinal chemistry:

  • Anticancer agents: The fluorophenyl and amide groups are often present in kinase inhibitors or DNA-interacting drugs.

  • Antimicrobial agents: The thieno-pyridazine core has been explored for antibacterial and antifungal activities.

  • Anti-inflammatory drugs: Similar structures have been studied for their ability to inhibit inflammatory pathways.

Research Implications

Future studies could focus on:

  • Biological Activity Testing:

    • Screening for anticancer, antimicrobial, or anti-inflammatory activities.

  • Structure-Activity Relationship (SAR) Studies:

    • Modifying substituents to optimize potency and selectivity.

  • Pharmacokinetics:

    • Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles.

If you have access to specialized databases or journals, further details about this compound might be available in related patents or peer-reviewed articles focusing on thieno-pyridazine derivatives.

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